molecular formula C13H11ClN2O B102421 N'-(4-chlorophenyl)benzohydrazide CAS No. 17473-76-6

N'-(4-chlorophenyl)benzohydrazide

Cat. No.: B102421
CAS No.: 17473-76-6
M. Wt: 246.69 g/mol
InChI Key: JQDUOCCITWQNES-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(p-chlorophenyl)hydrazide is an organic compound with the molecular formula C13H10Cl2N2O It is a derivative of benzoic acid where the carboxyl group is modified to form a hydrazide with a p-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-(p-chlorophenyl)hydrazide typically involves the reaction of p-chlorobenzoic acid with p-chlorophenylhydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The mixture is heated gently at around 40°C for a few hours to ensure complete reaction .

Industrial Production Methods: In an industrial setting, the production of benzoic acid, 2-(p-chlorophenyl)hydrazide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of mechanochemical synthesis, where reactants are ground together in the presence of a small amount of solvent, is also gaining popularity due to its efficiency and reduced solvent usage .

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 2-(p-chlorophenyl)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of benzoic acid, 2-(p-chlorophenyl)hydrazide involves its interaction with biological molecules. It can bind to DNA through intercalation, leading to hypochromism and bathochromism. This interaction disrupts the normal function of DNA, thereby exhibiting antimicrobial and anticancer activities . The compound also targets specific enzymes and proteins, inhibiting their activity and leading to cell death in cancer cells .

Comparison with Similar Compounds

  • Benzoic acid, 2-phenylhydrazide
  • 4-fluorobenzoic acid, 2-(p-chlorophenyl)hydrazide
  • Isonicotinic acid hydrazide

Comparison: Benzoic acid, 2-(p-chlorophenyl)hydrazide is unique due to the presence of the p-chlorophenyl group, which enhances its biological activity compared to similar compounds. For instance, 4-fluorobenzoic acid derivatives have shown higher inhibitory activity against certain bacteria, but benzoic acid, 2-(p-chlorophenyl)hydrazide exhibits a broader spectrum of antimicrobial and anticancer activities .

Properties

IUPAC Name

N'-(4-chlorophenyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-11-6-8-12(9-7-11)15-16-13(17)10-4-2-1-3-5-10/h1-9,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDUOCCITWQNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169894
Record name Benzoic acid, 2-(p-chlorophenyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17473-76-6
Record name Benzoic acid, 2-(4-chlorophenyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17473-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(p-chlorophenyl)hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017473766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-(p-chlorophenyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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